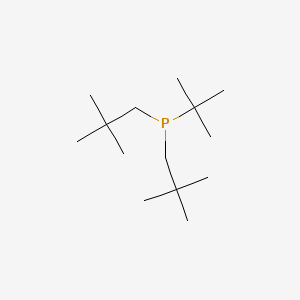
tert-Butylbis(2,2-dimethylpropyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- typically involves a two-step process :
Reaction of di-tert-butylchlorophosphine with neopentyl lithium: This step forms a lithium salt of di-tert-butylneopentylphosphine.
Reaction with an acid: The lithium salt is then reacted with an acid to produce the target compound, di-tert-butylneopentylphosphine.
Análisis De Reacciones Químicas
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxygen and other oxidants due to its strong reducing properties.
Substitution: It can participate in substitution reactions, particularly in the formation of organometallic compounds.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents and conditions used in these reactions include palladium complexes, iridium and rhodium compounds, and various organic solvents . The major products formed from these reactions are typically organometallic compounds used in various catalytic processes .
Aplicaciones Científicas De Investigación
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- exerts its effects primarily involves its role as a ligand in catalytic processes. It forms complexes with transition metals, facilitating various chemical reactions by stabilizing reactive intermediates and lowering activation energies . The molecular targets and pathways involved include palladium, iridium, and rhodium complexes used in cross-coupling reactions .
Comparación Con Compuestos Similares
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- can be compared with other similar phosphine compounds such as:
Di-tert-butylphosphine: Similar in structure but lacks the neopentyl group, making it less bulky and potentially less effective in certain catalytic applications.
Tri-tert-butylphosphine: Contains an additional tert-butyl group, which can increase steric hindrance and affect its reactivity and selectivity in catalytic processes.
Dicyclohexylphenylphosphine: Another bulky phosphine ligand, but with different steric and electronic properties due to the cyclohexyl and phenyl groups.
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications .
Propiedades
Número CAS |
101069-13-0 |
|---|---|
Fórmula molecular |
C14H31P |
Peso molecular |
230.37 g/mol |
Nombre IUPAC |
tert-butyl-bis(2,2-dimethylpropyl)phosphane |
InChI |
InChI=1S/C14H31P/c1-12(2,3)10-15(14(7,8)9)11-13(4,5)6/h10-11H2,1-9H3 |
Clave InChI |
DCTUDBQXXQGFIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CP(CC(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


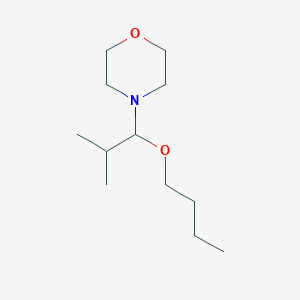
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
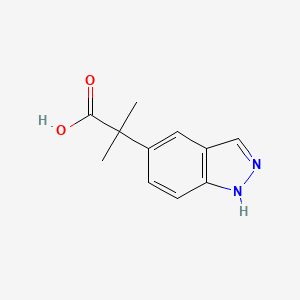
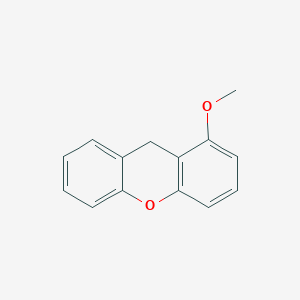
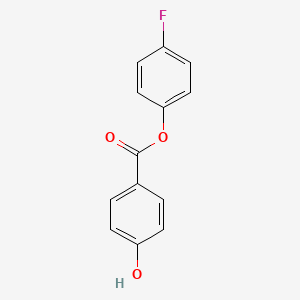

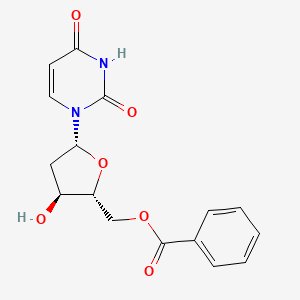

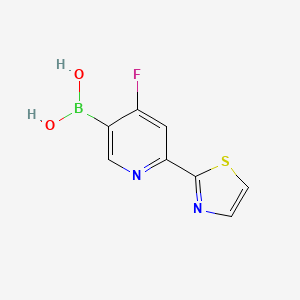
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
